molecular formula C8H10O4 B8134066 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid

Cat. No.: B8134066
M. Wt: 170.16 g/mol
InChI Key: NXIIPIDMZVZZPI-UHFFFAOYSA-N
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Description

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It is also known by its IUPAC name, 3-(4-hydroxytetrahydro-2H-pyran-4-yl)propiolic acid . This compound is characterized by the presence of a hydroxyl group attached to a tetrahydropyran ring, which is further connected to a propiolic acid moiety.

Preparation Methods

The synthesis of 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propiolic acid moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid can be compared with similar compounds such as:

    3-(4-Hydroxyoxan-4-yl)propanoic acid: Lacks the triple bond present in the propiolic acid moiety.

    3-(4-Hydroxyoxan-4-yl)acrylic acid: Contains a double bond instead of a triple bond.

    3-(4-Hydroxyoxan-4-yl)butanoic acid: Has a longer carbon chain without unsaturation.

The uniqueness of this compound lies in its combination of a tetrahydropyran ring with a propiolic acid moiety, which imparts distinct chemical and biological properties.

Biological Activity

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy and antioxidant properties. This article explores the compound's biological activity, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxyl group and an alkyne functional group. The structural formula can be represented as follows:

C7H8O3\text{C}_7\text{H}_8\text{O}_3

The compound's molecular characteristics contribute to its biological activities, making it a subject of interest in pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. Research indicates that these compounds exhibit selective cytotoxicity against various cancer cell lines while showing reduced toxicity towards non-cancerous cells.

Key Findings

  • Cell Viability Reduction : Compounds derived from this compound demonstrated a significant reduction in cell viability in A549 non-small cell lung cancer (NSCLC) cells. For instance, certain derivatives reduced A549 cell viability by approximately 50% .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell migration. This is critical for preventing metastasis, a major challenge in cancer treatment .
  • Comparison with Standard Treatments : In comparative studies, these compounds showed efficacy comparable to standard chemotherapeutics such as doxorubicin and cisplatin, suggesting their potential as alternative therapeutic agents .

Antioxidant Properties

In addition to anticancer activity, this compound exhibits notable antioxidant properties. This dual functionality is essential for combating oxidative stress associated with cancer progression.

Antioxidant Activity Assessment

  • DPPH Radical Scavenging Assay : The antioxidant capacity was evaluated using the DPPH radical scavenging assay, where specific derivatives showed significant radical scavenging activity, indicating their potential to neutralize free radicals .
  • Ferric Reducing Antioxidant Power (FRAP) : Compounds were also assessed using the FRAP assay, demonstrating superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests that these compounds may help mitigate oxidative damage in biological systems .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

CompoundCell LineViability Reduction (%)Antioxidant ActivityReference
Compound 12A54950Moderate
Compound 20A54950High (DPPH scavenging)
Compound 22A54945Moderate
Compound 29A54948High (FRAP assay)

Case Study 1: In Vitro Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against A549 cells. The study found that compounds exhibited a dose-dependent reduction in cell viability and migration capabilities, supporting their potential as effective anticancer agents .

Case Study 2: Comparative Analysis with Chemotherapeutics

A comparative analysis involving standard chemotherapeutics revealed that certain derivatives not only matched but sometimes exceeded the efficacy of established treatments in reducing cancer cell viability while maintaining lower toxicity levels towards normal cells .

Properties

IUPAC Name

3-(4-hydroxyoxan-4-yl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)1-2-8(11)3-5-12-6-4-8/h11H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIIPIDMZVZZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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